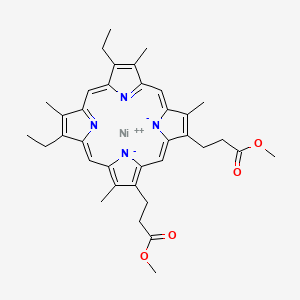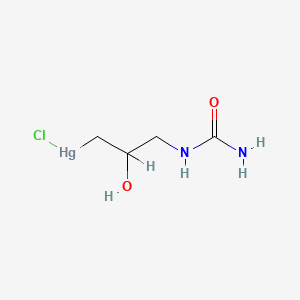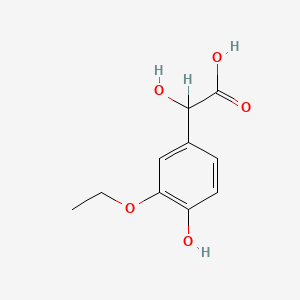
DL-Pantothenic acid
Vue d'ensemble
Description
L'acide pantothénique, également connu sous le nom de vitamine B5, est une vitamine hydrosoluble essentielle à diverses fonctions biologiques. Il a été isolé pour la première fois par R.J. Williams en 1933 et nommé en raison de sa présence répandue dans la nature (du mot grec « pantos », signifiant « partout ») . L'acide pantothénique est un composant clé du coenzyme A, qui est crucial pour le métabolisme des glucides, des lipides et des protéines . La forme racémique de l'acide pantothénique est un mélange de ses deux énantiomères, l'acide D-pantothénique et l'acide L-pantothénique, seule la forme D étant biologiquement active .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide pantothénique peut être synthétisé par des voies chimiques, chimio-enzymatiques et biologiques. La synthèse chimique implique la condensation de l'acide pantoïque avec la β-alanine . Les méthodes chimiques à haut rendement sont limitées par la formation de mélanges racémiques et l'utilisation de produits chimiques toxiques . Les méthodes chimio-enzymatiques impliquent l'utilisation d'enzymes pour catalyser des étapes spécifiques de la synthèse, améliorant le rendement et réduisant le besoin de réactifs toxiques .
Méthodes de production industrielle : La fermentation microbienne est une méthode prometteuse pour la production industrielle de l'acide pantothénique. L'ingénierie métabolique de micro-organismes tels que Bacillus megaterium a été utilisée pour améliorer la production d'acide D-pantothénique . Cette méthode implique la surexpression de gènes clés impliqués dans la biosynthèse de l'acide pantoïque et de la β-alanine, ainsi que l'optimisation des conditions de fermentation .
Analyse Des Réactions Chimiques
Types de réactions : L'acide pantothénique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courantes :
Oxydation : L'acide pantothénique peut être oxydé pour former du pantothénate.
Réduction : Les réactions de réduction peuvent convertir l'acide pantothénique en son analogue alcoolique, le panthénol.
Substitution : Les réactions de substitution peuvent se produire au niveau de la liaison amide, conduisant à la formation de divers dérivés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le pantothénate, le panthénol et divers dérivés de l'acide pantothénique .
4. Applications de la recherche scientifique
L'acide pantothénique a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse du coenzyme A et d'autres molécules biologiquement actives.
Biologie : Essentiel à la croissance et au métabolisme de divers organismes.
Industrie : Employé dans la fortification des aliments et dans la production de cosmétiques et de produits pharmaceutiques.
5. Mécanisme d'action
L'acide pantothénique exerce ses effets en étant incorporé dans le coenzyme A et la protéine porteuse d'acyl . Le coenzyme A est impliqué dans le métabolisme des glucides, des lipides et des protéines, tandis que la protéine porteuse d'acyl joue un rôle clé dans la biosynthèse des acides gras . Le site actif du coenzyme A contient un groupe thiol qui se lie aux groupes acyles, facilitant leur transfert dans diverses réactions biochimiques . L'acide pantothénique protège également les cellules contre les dommages oxydatifs en augmentant les niveaux de glutathion .
Applications De Recherche Scientifique
Pantothenic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Essential for the growth and metabolism of various organisms.
Medicine: Used in the treatment of metabolic disorders, wound healing, and as a dietary supplement.
Industry: Employed in the fortification of foods and in the production of cosmetics and pharmaceuticals.
Mécanisme D'action
Pantothenic acid exerts its effects by being incorporated into coenzyme A and acyl carrier protein . Coenzyme A is involved in the metabolism of carbohydrates, fats, and proteins, while acyl carrier protein plays a key role in fatty acid biosynthesis . The active site of coenzyme A contains a thiol group that binds to acyl groups, facilitating their transfer in various biochemical reactions . Pantothenic acid also protects cells against oxidative damage by increasing the levels of glutathione .
Comparaison Avec Des Composés Similaires
L'acide pantothénique est similaire aux autres vitamines B dans son rôle de précurseur de coenzyme. Il est unique en raison de sa participation à la synthèse du coenzyme A et de la protéine porteuse d'acyl . Des composés similaires comprennent :
Panthénol : Un analogue alcoolique de l'acide pantothénique utilisé dans les cosmétiques.
Pantethine : Une forme dimère de l'acide pantothénique utilisée comme complément alimentaire.
Pantothénate de calcium : Une forme saline de l'acide pantothénique utilisée dans les compléments alimentaires.
L'acide pantothénique se distingue par son rôle essentiel dans le métabolisme énergétique et sa présence répandue dans la nature .
Propriétés
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047229 | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-54-2 | |
| Record name | (±)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Pantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y94D1203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)

![5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1215568.png)









